molecular formula C14H16N2O3 B1200176 3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 5654-84-2

3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B1200176
CAS RN: 5654-84-2
M. Wt: 260.29 g/mol
InChI Key: LSGOTAXPWMCUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic compounds, specifically pyrrolo[1,2-a]pyrazine-1,4-diones, which have attracted interest due to their potential for various biological activities. The synthesis and study of these compounds are important in medicinal chemistry for developing new therapeutic agents.

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]pyrazine derivatives often involves cyclocondensation reactions of appropriate precursors. For example, Herold et al. (2007) described the synthesis of 4-phenyl-perhydropyrrolo[1,2-a]pyrazine-1,3-diones through cyclocondensation of l-prolineamide derivatives, highlighting the influence of reaction conditions on the outcome (Herold et al., 2007).

Scientific Research Applications

  • Cytotoxic Activity : A study reported the isolation of a new cyclic dipeptide, which includes the compound , from the actinobacterium Streptomyces sp. GW 33/1593. This compound, along with others, showed cytotoxic activity against sea urchin embryos, indicating potential applications in bioactive studies and drug discovery (Sobolevskaya et al., 2008).

  • Marine Red Algae Extract : Another study isolated a similar compound from the ethanol extract of marine red alga Symphyocladia latiuscula. This study focused on its structure elucidation through spectroscopic analysis, highlighting the interest in natural products from marine sources (Xu et al., 2012).

  • Synthesis for Biological Evaluation : A green, efficient one-pot synthesis approach was developed for the creation of derivatives of a similar compound. These synthesized compounds were then evaluated for in vitro antioxidant and anti-inflammatory activities, showcasing the compound's potential in pharmaceutical applications (Kumar et al., 2017).

  • Chemical Structure Studies : Research has been conducted on the structure elucidation and NMR assignments for compounds including the one , isolated from the fermentation medium of a Mangrove endophytic fungus. Such studies are critical for understanding the chemical nature and potential applications of these compounds (Chen et al., 2009).

  • Metabolite Isolation from Bacteria : A study reported the isolation of a new metabolite, a cyclic dipeptide, from Streptomyces sp. 8812 fermentation broth. This study not only revealed the structure of the compound but also its range of biological activities, including antibacterial and antifungal properties (Solecka et al., 2018).

  • Synthesis and Molecular Structure Studies : Various studies have focused on the synthesis and molecular structure of derivatives of this compound, indicating a broad interest in its chemical properties and potential applications in drug development and biological studies (Oresic et al., 2001).

Safety and Hazards

The compound was non-hemolytic and showed high antioxidant activity . The antioxidant activity may increase the efficacy and safety of the molecule in drug development .

properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-10-5-3-9(4-6-10)8-11-14(19)16-7-1-2-12(16)13(18)15-11/h3-6,11-12,17H,1-2,7-8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGOTAXPWMCUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157236
Record name Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5654-84-2
Record name Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-3-[(4-hydroxyphenyl)methyl]pyrrolo[1,2-a]pyrazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
Reactant of Route 6
3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.